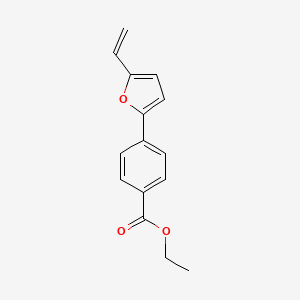
Ethyl 4-(5-ethenylfuran-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-ethenylfuran-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group, which is a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-ethenylfuran-2-yl)benzoate typically involves the esterification of 4-(5-ethenylfuran-2-yl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(5-ethenylfuran-2-yl)benzoic acid+ethanolacid catalystEthyl 4-(5-ethenylfuran-2-yl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4-(5-ethenylfuran-2-yl)benzoate can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are often used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Ethyl 4-(5-ethenylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-ethenylfuran-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its ester and aromatic functionalities, potentially affecting enzyme activity or cellular signaling pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the furan ring and ethenyl group, making it less reactive in certain chemical reactions.
Methyl 4-(5-ethenylfuran-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(2-furyl)benzoate: Contains a furan ring but lacks the ethenyl group.
Uniqueness
This compound is unique due to the presence of both the furan ring and the ethenyl group, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93202-28-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 4-(5-ethenylfuran-2-yl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-3-13-9-10-14(18-13)11-5-7-12(8-6-11)15(16)17-4-2/h3,5-10H,1,4H2,2H3 |
InChI Key |
DRESMJLILRZYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















